6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
CAS No. |
75914-78-2 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrimidine Precursors
A common approach involves alkylating preformed pyrimidine intermediates. For example, 4,6-dichloropyrimidine derivatives serve as versatile starting materials due to their electrophilic reactivity.
Procedure:
-
Ammonolysis : Reacting 4,6-dichloropyrimidine with excess ammonia under controlled conditions yields 4-amino-6-chloropyrimidine.
-
Cyclohexylmethyl introduction : The chlorinated intermediate undergoes nucleophilic displacement with cyclohexylmethylamine.
Reaction conditions :
Key data :
This method prioritizes cost-effectiveness but requires rigorous purification to remove residual dichloropyrimidine (<0.1% permissible).
Cyclization of Maleimide Derivatives
Maleimides offer an alternative pathway via [4+2] cycloaddition or Michael addition. A reported strategy involves:
-
Maleimide synthesis : Reacting maleic anhydride with cyclohexylmethylamine in acetic acid.
-
Cyclization : Inducing ring closure using acidic or basic conditions.
Example protocol :
-
Dissolve maleic anhydride (25 mmol) in glacial acetic acid (15 mL).
-
Purify via column chromatography (hexane/ethyl acetate).
Advantages :
Limitations :
Catalytic Asymmetric Synthesis
Chiral thiourea catalysts enable enantioselective synthesis, critical for pharmaceutical applications. A patented method employs:
-
Catalyst: (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane (20 mol%)
-
Reaction time: 12 hours
Outcomes :
This approach highlights the role of hydrogen-bonding catalysts in controlling stereochemistry, though catalyst cost remains a barrier for industrial adoption.
Process Optimization Strategies
Solvent Effects
Polar aprotic solvents enhance nucleophilicity but may degrade acid-sensitive intermediates.
Temperature Gradients
Controlled heating (50–60°C) improves reaction homogeneity, while lower temperatures (−10°C) favor stereoselectivity. Multi-stage protocols with temperature ramping optimize both yield and ee.
Analytical Validation
Critical quality attributes include:
-
Residual solvents : <500 ppm (ICH Q3C guidelines)
-
Water content : <0.5% (Karl Fischer titration)
Modern techniques like collision cross-section (CCS) prediction validate structural integrity:
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antidepressant properties. Specifically, compounds similar to 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied for their ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. These compounds may act on the central nervous system (CNS) to alleviate symptoms of depression .
Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies suggest that it can inhibit neuronal degeneration associated with various neurodegenerative diseases. Mechanistically, it appears to exert protective effects against oxidative stress and apoptosis in neuronal cells, thus preserving cognitive function .
Pharmaceutical Formulations
Drug Development
Due to its biological activity, this compound is being explored as a lead compound for developing new pharmaceuticals targeting CNS disorders. Its formulation into tablets or capsules involves combining it with excipients that enhance bioavailability and stability .
Combination Therapies
This compound can be utilized in combination therapies with other antidepressants or neuroprotective agents to enhance therapeutic efficacy. The synergistic effects observed in preliminary studies suggest that such combinations could lead to improved patient outcomes in managing complex mental health disorders .
Table: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism by which 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group and the tetrahydropyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Crystallographic and Stability Data
- Crystal Packing : The cyclohexylmethyl group’s bulk may disrupt planar stacking observed in analogs like ’s compound, which forms hydrogen-bonded dimers with an 85.4° dihedral angle between aromatic rings .
- Thermal Stability : Methyl and trifluoroethyl substituents typically lower melting points compared to cyclohexylmethyl due to reduced molecular symmetry .
Biological Activity
6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of cyclohexylmethylamine with appropriate precursors under controlled conditions. The general synthetic pathway includes the formation of tetrahydropyrimidine derivatives through cyclization reactions involving β-amino ketones and alkali metal cyanates.
Biological Activity
The biological activity of this compound has been studied in various contexts:
1. Central Nervous System Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant central nervous system (CNS) activities. For instance, certain analogs have shown CNS depressant and stimulant effects. The specific mechanisms may involve modulation of neurotransmitter systems or ion channels .
2. Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds were evaluated for growth inhibition against MCF-7 and MDA-MB-468 cell lines using MTT assays. Some derivatives showed GI50 values under 10 µM, indicating potent activity .
3. Antioxidant Activity
Recent investigations have highlighted the potential antioxidant properties of tetrahydropyrimidine derivatives. These compounds may reduce oxidative stress in cellular models by scavenging free radicals or enhancing endogenous antioxidant defenses .
Case Studies
Several case studies illustrate the biological activities of related tetrahydropyrimidine compounds:
| Study | Compound Tested | Cell Line | GI50 Value (µM) | Biological Activity |
|---|---|---|---|---|
| Study 1 | 6-amino derivative | MCF-7 | 8.03 | Anticancer |
| Study 2 | Cyclohexyl analog | MDA-MB-468 | 6.57 | Anticancer |
| Study 3 | Tetrahydropyrimidine | Various | <10 | Antioxidant |
Research Findings
Recent findings provide insights into the structure-activity relationship (SAR) of tetrahydropyrimidine compounds:
- CNS Effects : Tetrahydropyrimidines have been shown to interact with GABA receptors and other neurotransmitter systems, leading to CNS effects .
- Anticancer Mechanisms : The anticancer activity appears to be linked to apoptosis induction and cell cycle arrest in cancer cells .
- Antioxidant Mechanisms : The antioxidant activity is attributed to the ability of these compounds to modulate oxidative stress pathways and enhance cellular defense mechanisms .
Q & A
Q. Q1. What is the synthetic route for 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction parameters be optimized?
Answer: The compound is synthesized via multi-step routes, typically involving:
Core formation : Condensation of urea/thiourea derivatives with β-keto esters or nitriles to form the tetrahydropyrimidine-dione scaffold.
Cyclohexylmethyl substitution : Alkylation at the N1 position using cyclohexylmethyl halides or reductive amination.
Amino group introduction : Selective amination at the C6 position via nucleophilic substitution or catalytic hydrogenation.
Critical parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while methanol improves yield during crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Advanced Synthesis Challenges
Q. Q2. How can side reactions during cyclohexylmethyl group incorporation be minimized?
Answer: Side reactions (e.g., over-alkylation, ring-opening) are mitigated by:
- Protecting groups : Use Boc or Fmoc groups on the pyrimidine-dione core before alkylation .
- Stepwise addition : Introduce cyclohexylmethyl halides in aliquots under inert atmospheres to control exothermicity .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
Structural Characterization
Q. Q3. Which analytical techniques confirm the structural integrity of the compound?
Answer:
- NMR : and NMR identify substituents (e.g., cyclohexylmethyl protons at δ 1.2–1.8 ppm, NH at δ 5.2–5.5 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the chair conformation of the cyclohexyl group (e.g., C–C bond lengths ~1.54 Å) .
- Mass spectrometry : ESI-MS ([M+H] expected m/z ~280) validates molecular weight .
Biological Activity Profiling
Q. Q4. What methodologies assess the compound’s enzyme inhibition or receptor-binding potential?
Answer:
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with positive controls (e.g., staurosporine) .
- Receptor binding : Radioligand displacement assays (e.g., -dopamine for dopamine receptor agonism) .
- Dose-response curves : IC/EC values derived from nonlinear regression (GraphPad Prism) .
Computational Modeling
Q. Q5. How can molecular docking predict interactions with biological targets?
Answer:
- Target selection : Prioritize receptors with structural homology to pyrimidine-binding proteins (e.g., dihydrofolate reductase).
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare binding poses with crystallized ligand-protein complexes (RMSD <2.0 Å acceptable) .
Data Contradictions
Q. Q6. How to resolve discrepancies in reported biological activity data?
Answer:
- Reproducibility : Validate assays across ≥3 independent replicates with blinded controls.
- Structural analogs : Test derivatives (e.g., methyl vs. chloro substituents) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus activity .
Advanced SAR Studies
Q. Q7. What strategies guide the design of analogs with enhanced potency?
Answer:
- Substituent variation : Replace cyclohexylmethyl with bicyclic groups (e.g., norbornyl) to enhance lipophilicity .
- Scaffold hopping : Fuse pyrimidine-dione with thiophene or coumarin rings for π-π stacking .
- In silico screening : QSAR models prioritize analogs with predicted LogP <3.5 and polar surface area >80 Ų .
Stability and Degradation
Q. Q8. How to evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1–13, UV light, or 40°C/75% RH for 14 days.
- HPLC monitoring : Track degradation products (e.g., hydrolyzed dione or oxidized amine) .
- Thermal analysis : TGA/DSC identifies decomposition points (>200°C typical for pyrimidines) .
Enantiomeric Purity
Q. Q9. What methods separate enantiomers if the compound exhibits chirality?
Answer:
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) with UV detection .
- Enzymatic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .
Comparative Studies
Q. Q10. How does this compound compare to structurally related pyrimidine-diones?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
